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molecular formula H2SO5<br>H2O5S B1221988 Peroxymonosulfuric acid CAS No. 7722-86-3

Peroxymonosulfuric acid

Cat. No. B1221988
M. Wt: 114.08 g/mol
InChI Key: FHHJDRFHHWUPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05250280

Procedure details

Solutions containing Caro's acid and sulfuric acid can be used in the method of DE 10 80 083 which were obtained either by means of electrolysis of a sulfuric acid with a content of preferably 35% to 50% by weight, with subsequent hydrolysis of the peroxodisulfuric acid formed or by means of the reaction of 50% to 88% by weight aqueous hydrogen peroxide with concentrated or fuming sulfuric acid (oleum). In order to prepare sodium peroxymonosulfate, such H2SO5 /H2SO4 solutions are neutralized with a soda solution up to pH 2.9, freed of the precipitated Glauber salt and subsequently dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][O:2][S:3]([OH:6])(=[O:5])=[O:4].[S:7](=O)(=[O:10])([OH:9])[OH:8]>>[S:3](=[O:4])(=[O:2])([OH:6])[OH:5].[OH:4][S:3]([O:2][O:1][S:7]([OH:10])(=[O:9])=[O:8])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
OS(=O)(=O)OOS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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